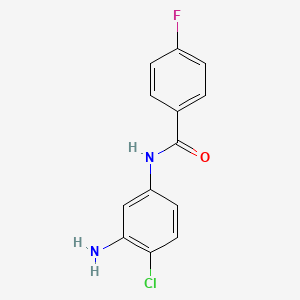

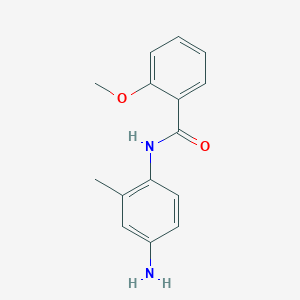

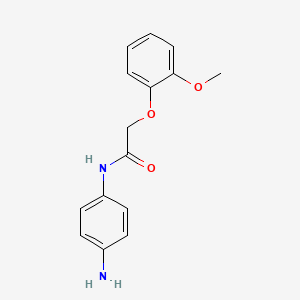

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, or 4-AP, is a widely studied compound that has been used in research for a variety of purposes. It is a synthetic compound with a molecular weight of 278.3 g/mol, and it is an analog of the neurotransmitter acetylcholine. 4-AP is used as a tool in scientific research to study the effects of acetylcholine on the nervous system.

Applications De Recherche Scientifique

Catalytic Hydrogenation in Dye Production

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst demonstrated high activity, selectivity, and stability in the hydrogenation process, enhancing the production efficiency of these dyes (Zhang Qun-feng, 2008).

Synthesis in Pharmaceutical Intermediates

This compound serves as an important intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process using Novozym 435 as a catalyst is a crucial step in this synthesis (Deepali B Magadum & G. Yadav, 2018).

Polymer Synthesis with Pharmacological Activity

The compound is involved in the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid. These polymers have potential pharmacological applications due to the presence of residues like 4-aminophenol, which could offer analgesic and antipyretic properties (J. S. Román & A. Gallardo, 1992).

Development of β3-Adrenergic Receptor Agonists

This compound forms part of a series of derivatives evaluated for their potential as β3-adrenergic receptor agonists, which are significant in treating obesity and type 2 diabetes (T. Maruyama et al., 2012).

In Cancer Research

Derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, showing promising results in various studies (P. Rani et al., 2016).

Molecular Docking in Anticancer Drug Design

The compound's derivatives have been subject to molecular docking analysis for their potential as anticancer drugs, indicating efficacy in targeting specific cancer receptors (Gopal Sharma et al., 2018).

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMRZQKBRXHCLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.